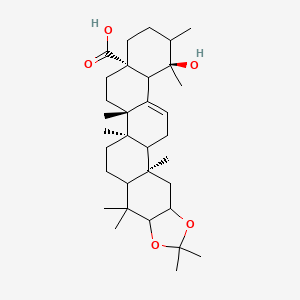

2,3-O-Isopropylidenyl euscaphic acid

Description

BenchChem offers high-quality 2,3-O-Isopropylidenyl euscaphic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-O-Isopropylidenyl euscaphic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H52O5 |

|---|---|

Molecular Weight |

528.8 g/mol |

IUPAC Name |

(1R,2S,5S,9R,15R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid |

InChI |

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19?,21?,22?,23?,24?,25?,29-,30+,31+,32+,33-/m0/s1 |

InChI Key |

UKGZFGGRLJUNFM-ZMDBWSNTSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), euscaphic acid. Euscaphic acid, isolated from plants of the Rosaceae family, has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and DNA polymerase inhibitory effects. This document details the chemical properties, potential synthesis, and inferred biological activities of 2,3-O-Isopropylidenyl euscaphic acid, drawing from the extensive research on its parent compound. The guide also includes detailed experimental protocols relevant to the study of euscaphic acid and its derivatives, along with signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction to Euscaphic Acid

Euscaphic acid is a pentacyclic triterpenoid of the ursane (B1242777) type, first isolated from Euscaphis japonica. It is also found in various other plants, including those from the Rosa genus.[1][2] The compound has garnered significant scientific interest due to its diverse and potent biological activities.

Chemical Structure and Properties of Euscaphic Acid

| Property | Value | Reference |

| IUPAC Name | (2α,3α,19α)-2,3,19-Trihydroxy-urs-12-en-28-oic acid | [1] |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.7 g/mol | [1] |

| CAS Number | 53155-25-2 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 270-271 °C | [1] |

| Solubility | Soluble in methanol | [2] |

The Derivative: 2,3-O-Isopropylidenyl Euscaphic Acid

2,3-O-Isopropylidenyl euscaphic acid is a semi-synthetic derivative of euscaphic acid. In this compound, the hydroxyl groups at the C-2 and C-3 positions of the A-ring are protected by an isopropylidene group. This chemical modification is common in the study and development of natural product-based drugs for several reasons:

-

Protecting Group: The isopropylidene group acts as a protecting group, allowing for selective chemical modifications at other positions of the euscaphic acid molecule, such as the C-19 hydroxyl group or the C-28 carboxylic acid.

-

Modulation of Activity: The addition of the bulky and lipophilic isopropylidene group can alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This can lead to enhanced biological activity, improved selectivity, or reduced toxicity.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of derivatives like 2,3-O-Isopropylidenyl euscaphic acid are crucial for understanding the structure-activity relationships of euscaphic acid. By comparing the activity of the derivative to the parent compound, researchers can determine the importance of the C-2 and C-3 hydroxyl groups for its biological effects.

Chemical Structure and Properties of 2,3-O-Isopropylidenyl Euscaphic Acid

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₂O₅ | [3] |

| Molecular Weight | 528.8 g/mol | [3] |

| CAS Number | 220880-90-0 | [3] |

| Purity | >98% (commercially available) | [3] |

Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

Proposed Synthetic Workflow

Biological Activities and Mechanism of Action of Euscaphic Acid

The biological activities of 2,3-O-Isopropylidenyl euscaphic acid have not been extensively reported. However, it is anticipated that its activity profile will be related to that of its parent compound, euscaphic acid. The following sections summarize the known biological activities and mechanisms of action of euscaphic acid.

Anticancer Activity

Euscaphic acid has demonstrated significant anticancer activity in various cancer cell lines.

Inhibition of Cell Proliferation and Induction of Apoptosis

Euscaphic acid inhibits the proliferation of nasopharyngeal carcinoma (NPC) cells (CNE-1 and C666-1) in a dose-dependent manner.[6] It induces apoptosis (programmed cell death) and causes cell cycle arrest at the G1/S phase.[6]

Quantitative Data on Anticancer Activity

| Cell Line | Assay | Concentration | Effect | Reference |

| CNE-1, C666-1 | Cell Proliferation | 5 and 10 µg/mL | Inhibition of proliferation | [2] |

| CNE-1, C666-1 | Apoptosis Assay | 5 and 10 µg/mL | Induction of apoptosis | [6] |

| CNE-1, C666-1 | Cell Cycle Analysis | 5 and 10 µg/mL | G1/S phase arrest | [6] |

| Calf DNA polymerase α | Enzyme Inhibition | IC₅₀ = 61 µM | Inhibition of DNA polymerase α | [7] |

| Rat DNA polymerase β | Enzyme Inhibition | IC₅₀ = 108 µM | Inhibition of DNA polymerase β | [7] |

Signaling Pathway: PI3K/AKT/mTOR

One of the key mechanisms underlying the anticancer activity of euscaphic acid is the suppression of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Euscaphic acid treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including AKT and mTOR.[6]

Anti-inflammatory Activity

Euscaphic acid exhibits anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the production of nitric oxide (NO) and the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Treatment | Effect | Reference |

| RAW 264.7 | LPS | Reduced NO production | [2] |

| RAW 264.7 | LPS | Reduced iNOS and COX-2 levels | [2] |

Other Biological Activities

Euscaphic acid has also been reported to have the following activities:

-

Acetylcholinesterase (AChE) Inhibition: IC₅₀ = 35.9 µM[2]

-

α-Glucosidase Inhibition: IC₅₀ = 24.9 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of euscaphic acid and its derivatives.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from Dai et al. (2019).[6]

-

Cell Seeding: Seed cancer cells (e.g., CNE-1, C666-1) into 96-well plates at a density of 4 x 10³ cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL of euscaphic acid) for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry)

This protocol is a general method for assessing apoptosis.

-

Cell Treatment: Treat cells with the test compound at desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blotting for Signaling Pathway Analysis

This protocol is adapted from Dai et al. (2019).[6]

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

2,3-O-Isopropylidenyl euscaphic acid represents a promising scaffold for the development of novel therapeutic agents. While direct biological data on this specific derivative is limited, the extensive research on its parent compound, euscaphic acid, provides a strong rationale for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Elucidation and publication of a detailed synthetic route and full characterization of 2,3-O-Isopropylidenyl euscaphic acid.

-

Biological Evaluation: Comprehensive screening of the derivative for anticancer, anti-inflammatory, and other relevant biological activities.

-

Mechanism of Action Studies: Investigation of its effects on key signaling pathways, such as the PI3K/AKT/mTOR pathway, to determine if the isopropylidene group alters the mechanism of action compared to the parent compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a series of related derivatives to build a robust SAR profile for the euscaphic acid scaffold.

References

- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on 2,3-O-Isopropylidenyl Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various plant species. The addition of an isopropylidene group can modify the parent molecule's solubility, stability, and biological activity, making it a compound of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

A summary of the known properties of 2,3-O-Isopropylidenyl euscaphic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 220880-90-0 | [1][2][3] |

| Molecular Formula | C33H52O5 | [2][4] |

| Molecular Weight | 528.77 g/mol | [4] |

| Purity | ≥98% (by HPLC) | [2][5] |

| Appearance | White to off-white solid | Commercially available |

Biological Activity of the Parent Compound: Euscaphic Acid

Extensive research has been conducted on the biological activities of euscaphic acid, the parent compound of 2,3-O-Isopropylidenyl euscaphic acid. These studies provide a strong foundation for the potential therapeutic applications of its derivatives.

Anticancer Activity

Euscaphic acid has demonstrated significant anticancer effects, particularly in nasopharyngeal carcinoma (NPC). Research has shown that it can inhibit the proliferation of NPC cells, induce apoptosis (programmed cell death), and cause cell cycle arrest at the G1/S phase.[6][7]

PI3K/AKT/mTOR Signaling Pathway

The anticancer effects of euscaphic acid in nasopharyngeal carcinoma have been attributed to its ability to suppress the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Euscaphic acid has been shown to inhibit the expression of key proteins in this pathway, including PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR).[6]

Below is a diagram illustrating the inhibitory effect of euscaphic acid on the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.

Experimental Protocols

As of the date of this guide, a specific, peer-reviewed synthesis protocol for 2,3-O-Isopropylidenyl euscaphic acid is not available. However, a general method for the isopropylidenation of diols is provided below as a representative experimental procedure. This protocol is based on established chemical principles for the formation of acetals and should be adapted and optimized for the specific substrate.

General Protocol for Isopropylidenation of a Diol

This protocol describes a general procedure for the protection of a cis-diol using 2,2-dimethoxypropane.

Materials:

-

Diol-containing starting material (e.g., Euscaphic Acid)

-

2,2-Dimethoxypropane

-

Acetone (B3395972) (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the diol-containing starting material in anhydrous acetone and 2,2-dimethoxypropane.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Below is a diagram illustrating a generalized workflow for the synthesis and purification of an isopropylidene-protected compound.

Caption: Generalized workflow for synthesis and purification.

Conclusion and Future Directions

2,3-O-Isopropylidenyl euscaphic acid represents a promising derivative of the biologically active natural product, euscaphic acid. While detailed studies on this specific compound are currently lacking in the public domain, the potent anticancer activities of its parent compound, particularly through the inhibition of the PI3K/AKT/mTOR pathway, suggest that 2,3-O-Isopropylidenyl euscaphic acid warrants further investigation. Future research should focus on developing a reproducible synthesis protocol, characterizing its physicochemical properties, and evaluating its biological activities in various in vitro and in vivo models. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

- 1. lookchem.com [lookchem.com]

- 2. Terpenes 3 page [m.chemicalbook.com]

- 3. 2,3-O-Isopropylidenyl euscaphic acid, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. realgenelabs.com [realgenelabs.com]

- 6. CNP0125754.1 - COCONUT [coconut.naturalproducts.net]

- 7. calpaclab.com [calpaclab.com]

Synthesis of Euscaphic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community due to its diverse and potent biological activities. Possessing a ursane-type skeleton, euscaphic acid has been isolated from various plant sources, including species of Rosa and Euscaphis.[1][2] Preclinical studies have demonstrated its promising therapeutic potential, including anticancer, anti-inflammatory, and hypoglycemic effects.[2][3][4] The structural complexity and inherent bioactivity of euscaphic acid make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of euscaphic acid derivatives, focusing on key chemical transformations, detailed experimental protocols, and the biological context for derivatization.

Euscaphic Acid: Structure and Biological Significance

Euscaphic acid, chemically known as 2α,3α,19α-trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₅.[1][5] Its structure features a hydroxyl group at C-2, C-3, and C-19, and a carboxylic acid moiety at C-28. This arrangement of functional groups provides multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced pharmacological profiles.

The therapeutic potential of euscaphic acid is underscored by its activity in various biological pathways. Notably, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting key signaling pathways.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

One of the most well-documented anticancer mechanisms of euscaphic acid involves the silencing of the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells, induce apoptosis, and cause cell cycle arrest in the G1/S phase.[6] It exerts these effects by downregulating the expression of key proteins in the PI3K/AKT/mTOR pathway, including PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR).[6]

Anti-inflammatory Activity

Euscaphic acid also exhibits significant anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[3][8] The mechanism of action involves the interference with the clustering of TRAF6 with IRAK1 and TAK1, which in turn blocks the activation of IKK and MAPKs signal transduction pathways, ultimately downregulating NF-κB activation.[3][4][9]

Synthesis of Euscaphic Acid Derivatives: Strategies and Protocols

The synthesis of euscaphic acid derivatives primarily involves the modification of its existing functional groups: the hydroxyl groups at positions C-2, C-3, and C-19, and the carboxylic acid at C-28. These modifications aim to improve the parent molecule's pharmacokinetic properties, such as solubility and bioavailability, and to enhance its potency and selectivity for specific biological targets. While specific literature on the synthesis of a wide range of euscaphic acid derivatives is emerging, established methods for the chemical modification of similar triterpenoids, such as ursolic acid, provide a strong foundation for developing synthetic protocols.

General Experimental Workflow

A generalized workflow for the synthesis and purification of euscaphic acid derivatives is depicted below. This process typically starts with the isolation of euscaphic acid from a natural source or its commercial availability, followed by chemical modification and subsequent purification and characterization of the resulting derivatives.

Esterification of the C-28 Carboxylic Acid

Esterification of the C-28 carboxylic acid is a common strategy to increase the lipophilicity of triterpenoids, which can influence their absorption and distribution. The Fischer esterification is a classical and effective method for this transformation.

Experimental Protocol: Fischer Esterification of Euscaphic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve euscaphic acid (1.0 g, 2.05 mmol) in an excess of the desired alcohol (e.g., methanol, ethanol; 50 mL).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 mL) or p-toluenesulfonic acid (39 mg, 0.205 mmol), to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired C-28 ester derivative.

Amidation of the C-28 Carboxylic Acid

The formation of amides at the C-28 position can introduce new hydrogen bonding capabilities and alter the molecule's interaction with biological targets. Direct amidation can be achieved using coupling reagents to activate the carboxylic acid.

Experimental Protocol: Amidation of Euscaphic Acid using HBTU

-

Reaction Setup: To a solution of euscaphic acid (1.0 g, 2.05 mmol) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) (30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; 857 mg, 2.26 mmol) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA; 0.43 mL, 2.46 mmol).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (2.26 mmol) to the reaction mixture.

-

Reaction Execution: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target C-28 amide derivative.

Quantitative Data Summary

The biological activity of euscaphic acid has been quantified in several studies. This data is crucial for establishing a baseline for the evaluation of newly synthesized derivatives.

| Compound | Assay | Cell Line/Target | IC₅₀ / Activity | Reference |

| Euscaphic acid | Proliferation Assay | CNE-1 (Nasopharyngeal Carcinoma) | Inhibition at 5 and 10 µg/mL | [6] |

| Euscaphic acid | Proliferation Assay | C666-1 (Nasopharyngeal Carcinoma) | Inhibition at 5 and 10 µg/mL | [6] |

| Euscaphic acid | DNA Polymerase α Inhibition | Calf | IC₅₀ = 61 µM | [10] |

| Euscaphic acid | DNA Polymerase β Inhibition | Rat | IC₅₀ = 108 µM | [10] |

| Euscaphic acid | Acetylcholinesterase Inhibition | - | IC₅₀ = 35.9 µM | [11] |

| Euscaphic acid | α-Glucosidase Inhibition | - | IC₅₀ = 24.9 µM | [11] |

Future Directions and Conclusion

The synthesis of euscaphic acid derivatives represents a promising avenue for the discovery of new drug candidates. The functional handles present on the euscaphic acid scaffold allow for a wide range of chemical modifications. Future work should focus on the systematic exploration of the structure-activity relationships of these derivatives. Key areas for investigation include:

-

Derivatization of the hydroxyl groups: The hydroxyl groups at C-2, C-3, and C-19 can be esterified, etherified, or oxidized to introduce further diversity.

-

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can improve aqueous solubility and alter the pharmacokinetic profile.

-

Hybrid molecule synthesis: Conjugating euscaphic acid with other pharmacophores could lead to multi-target drugs with enhanced efficacy.

References

- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]

- 4. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. Euscaphic acid ≥98% (HPLC) | 53155-25-2 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

- 11. caymanchem.com [caymanchem.com]

Euscaphic Acid: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a pentacyclic triterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and pro-apoptotic effects. This technical guide provides an in-depth overview of the natural sources of euscaphic acid, presenting quantitative data on its prevalence. It further details comprehensive experimental protocols for its extraction and isolation from botanical materials. Finally, this guide elucidates the key signaling pathways through which euscaphic acid exerts its biological effects, supported by workflow diagrams and methodologies for their investigation.

Natural Sources of Euscaphic Acid

Euscaphic acid is distributed across various plant species. The primary sources identified in scientific literature include plants from the Rosaceae, Rhamnaceae, and Staphyleaceae families. Notable species containing this compound are Euscaphis japonica (from which the acid derives its name), various Rosa species, Ziziphus jujuba (jujube), and Eriobotrya japonica (loquat).

Quantitative Analysis of Euscaphic Acid in Natural Sources

The concentration of euscaphic acid can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data on euscaphic acid content in various natural sources.

| Plant Species | Plant Part | Euscaphic Acid Concentration | Reference |

| Rosa laxa Retz. | Fruits | 2.90 ± 0.08 mg/g | [1][2] |

| Rosa rugosa | Roots | Isolated, but specific yield not consistently reported. Active at 30 mg/kg in vivo. | [3][4] |

| Euscaphis japonica | Twigs and Roots | Isolated, but specific yield not consistently reported. | [5][6][7][8][9] |

| Ziziphus jujuba | Dried Fruit | Identified as a constituent, but quantitative data on euscaphic acid specifically is limited in available literature. | [10][11][12][13][14] |

| Folium Eriobotryae (Loquat Leaves) | Leaves | Identified as an active hypoglycemic constituent, but specific yield not consistently reported. | [15][16][17] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of euscaphic acid from plant materials typically involve solvent extraction followed by chromatographic purification. The following protocols are derived from methodologies reported in peer-reviewed literature.

General Extraction Protocol: Reflux Extraction

This protocol is optimized for the extraction of triterpenoids, including euscaphic acid, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., fruits of Rosa laxa Retz.)

-

Ethanol (B145695) (65%)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filtration system (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh the powdered plant material and place it in a round-bottom flask.

-

Add 65% ethanol to achieve a material-to-liquid ratio of 1:35 (g/mL).

-

Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

-

Maintain the reflux for 140 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the extract to separate the plant debris from the liquid.

-

Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

The resulting crude extract can be further purified.

General Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

UAE is an alternative method that can enhance extraction efficiency.

Materials:

-

Dried and powdered plant material (e.g., Ziziphus jujuba fruit)

-

Methanol (70%)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filtration system

Procedure:

-

Accurately weigh the powdered plant material (e.g., 1 g).

-

Add 20 mL of 70% methanol.

-

Sonícate the mixture for a specified duration (e.g., 1 hour).

-

Centrifuge the mixture (e.g., at 13,523 g for 10 minutes at 10°C) to pellet the solid material.

-

Collect the supernatant.

-

The supernatant, containing the crude extract, can then be subjected to further purification steps.

Purification by Column Chromatography

Materials:

-

Crude extract

-

Silica (B1680970) gel (for normal-phase chromatography) or C18-reversed-phase silica gel

-

Appropriate solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol)

-

Chromatography column

-

Fraction collector

Procedure:

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.

-

Pack the chromatography column with the slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions using a fraction collector.

-

Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing euscaphic acid.

-

Combine the pure fractions and evaporate the solvent to obtain isolated euscaphic acid.

Biological Activity and Signaling Pathways

Euscaphic acid exhibits its pharmacological effects by modulating key intracellular signaling pathways. This section details its role in inflammation and apoptosis.

Anti-Inflammatory Activity via TLR4/NF-κB Pathway

Euscaphic acid has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS). It achieves this by targeting the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway Diagram:

Experimental Protocol: Investigating NF-κB Inhibition

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pre-treated with varying concentrations of euscaphic acid, followed by stimulation with LPS.

-

Western Blot Analysis for IKK Phosphorylation:

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated IKK and total IKK.

-

Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. A decrease in the ratio of phosphorylated IKK to total IKK indicates inhibition.

-

-

NF-κB Luciferase Reporter Assay:

-

Cells are transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Transfected cells are treated with euscaphic acid and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer. A reduction in luciferase activity indicates decreased NF-κB transcriptional activity.

-

Pro-Apoptotic Activity via PI3K/AKT/mTOR Pathway

Euscaphic acid has been demonstrated to induce apoptosis in cancer cells by suppressing the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can trigger programmed cell death.

Signaling Pathway Diagram:

Experimental Protocol: Assessing Pro-Apoptotic Effects

-

Cell Culture and Treatment: Cancer cell lines (e.g., nasopharyngeal carcinoma cells CNE-1 and C666-1) are treated with varying concentrations of euscaphic acid.

-

Western Blot Analysis for Pathway Proteins:

-

Cell lysates are prepared and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR.

-

Protein bands are visualized with a secondary antibody and chemiluminescence. A decrease in the phosphorylated forms of these proteins indicates pathway inhibition.

-

-

Apoptosis Assessment by Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Cells are treated with euscaphic acid for a specified time.

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15-20 minutes.

-

The stained cells are analyzed by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cell populations indicates the induction of apoptosis.

-

Conclusion

Euscaphic acid is a promising natural compound with well-documented anti-inflammatory and pro-apoptotic properties. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the molecular mechanisms underlying its biological activities. The provided protocols offer a starting point for researchers and drug development professionals to further investigate the therapeutic potential of euscaphic acid. Further quantitative studies across a broader range of plant sources are warranted to optimize its sourcing and application.

References

- 1. benchchem.com [benchchem.com]

- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]

- 10. Triterpenoids in Jujube: A Review of Composition, Content Diversity, Pharmacological Effects, Synthetic Pathway, and Variation during Domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]

- 13. Composition and content of phenolic acids and flavonoids among the different varieties, development stages, and tissues of Chinese Jujube (Ziziphus jujuba Mill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. Qualitative and quantitative determination of seven triterpene acids in Eriobotrya japonica Lindl. by high-performance liquid chromatography with photodiode array detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Potent Biological Activities of Triterpenoids from Rubus alceaefolius: A Technical Overview for Drug Discovery

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biological activities of triterpenoids isolated from Rubus alceaefolius. This plant, a member of the Rosaceae family, has been a source of traditional medicine, and modern phytochemical investigations have revealed a rich profile of pentacyclic triterpenoids with significant therapeutic potential. This document summarizes the key bioactive triterpenoids, their reported biological activities with quantitative data, detailed experimental methodologies for their evaluation, and the underlying signaling pathways.

Triterpenoids Identified from Rubus alceaefolius

Phytochemical studies of Rubus alceaefolius have led to the isolation and identification of several key triterpenoid (B12794562) compounds. These include:

-

Corosolic acid [1]

-

Tormentic acid

-

Niga-ichigoside F1 [2]

-

Trachelosperoside E-1

-

Suavissimoside R1 [3]

These compounds form the basis of the biological investigations detailed in this report.

Quantitative Assessment of Biological Activities

The therapeutic potential of these triterpenoids has been evaluated across various biological assays. The following tables summarize the quantitative data (IC50 and ID50 values) for some of these compounds, providing a basis for comparison and further investigation.

Table 1: Anti-inflammatory and Cytotoxic Activities of Triterpenoids from Rubus alceaefolius

| Compound | Biological Activity | Assay System | IC50/ID50 | Reference |

| Corosolic acid | Anti-inflammatory | TPA-induced inflammation in mice | 0.09-0.3 mg/ear | [1] |

| Cytotoxicity | Human retinoblastoma Y-79 cells | 4.15 µM (24h), 3.37 µM (48h) | [1] | |

| Cytotoxicity | Human tumor cell lines (lung, ovarian, melanoma, colon) | 3.38 - 6.29 µM | [4] | |

| Niga-ichigoside F1 | Antinociceptive | Acetic acid-induced writhing in mice | 3.1 mg/kg (ip) | [2] |

| Antinociceptive | Formalin-induced pain in mice (1st phase) | 2.6 mg/kg (ip) | [2] | |

| Antinociceptive | Formalin-induced pain in mice (2nd phase) | 2.7 mg/kg (ip) | [2] | |

| Tormentic acid | Anti-inflammatory | H2O2-induced inflammation in RVSMCs | - | [5] |

| Suavissimoside R1 | Neuroprotective | MPP+ induced toxicity in rat mesencephalic cultures | 100 µmol/L (alleviated cell death) | [3] |

Note: Data for tormentic acid's anti-inflammatory activity was qualitative in the cited study. Further research is needed for quantitative values.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the biological activities of triterpenoids.

Isolation and Purification of Triterpenoids

A general workflow for the isolation of triterpenoids from Rubus alceaefolius is depicted below. This typically involves extraction with organic solvents, followed by chromatographic separation.

Caption: General workflow for the isolation of triterpenoids.

Cytotoxicity Assays

Assessing the cytotoxic potential of the isolated triterpenoids is a fundamental step in drug discovery.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Protein-Bound Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

IC50 Calculation: Calculate the IC50 from the dose-response curve.

Anti-inflammatory Assays

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of triterpenoids for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the triterpenoid compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Modulation of Signaling Pathways

Triterpenoids exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Several triterpenoids have been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the expression of pro-inflammatory genes.[6][7][8][9][10]

Caption: Triterpenoids inhibit the NF-κB signaling pathway.

The inhibition of IKK phosphorylation by triterpenoids prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion and Future Directions

The triterpenoids isolated from Rubus alceaefolius demonstrate a range of promising biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. The quantitative data and detailed experimental protocols provided in this whitepaper serve as a valuable resource for the scientific community to further explore the therapeutic potential of these natural compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the lead compounds for enhanced efficacy and safety, and conducting preclinical and clinical studies to validate their therapeutic applications. The modulation of key signaling pathways, such as NF-κB, by these triterpenoids highlights their potential as multi-target agents for the treatment of complex diseases.

References

- 1. scispace.com [scispace.com]

- 2. Antinociceptive activity of niga-ichigoside F1 from Rubus imperialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Isolation and identification of Suavissimoside R1 from roots of Rubus parvifollus used for protecting dopaminergic neurons against MPP+ toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Isopropylidene Group: A Versatile Tool in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isopropylidene group, a seemingly simple gem-dimethyl substituted cyclic ketal, has emerged as a powerful and versatile moiety in the landscape of modern drug design. Its strategic incorporation into drug candidates can profoundly influence their physicochemical properties, metabolic stability, and pharmacokinetic profiles, ultimately leading to enhanced therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the role of the isopropylidene group, offering insights into its application, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical and Pharmacokinetic Impact of the Isopropylidene Group

The introduction of an isopropylidene group can significantly alter a molecule's properties, impacting its journey through the body. These changes are often harnessed by medicinal chemists to overcome formulation challenges, improve drug delivery, and enhance metabolic stability.

Modulation of Physicochemical Properties

The isopropylidene group, by masking polar hydroxyl groups, generally increases the lipophilicity of a molecule. This modification can have a profound effect on a drug's solubility and permeability, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An increase in lipophilicity, often quantified by the partition coefficient (LogP), can enhance a drug's ability to cross biological membranes.[1] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased metabolic liability.[3]

Table 1: Physicochemical Properties of Selected Functional Groups

| Functional Group | Typical LogP Contribution | Hydrogen Bond Donor/Acceptor | General Solubility in Water |

| Hydroxyl (-OH) | -1.0 to -0.5 | Both | High |

| Carboxylic Acid (-COOH) | -0.5 to 0.0 | Both | pH-dependent |

| Amine (-NH2) | -1.0 to -0.5 | Both | pH-dependent |

| Isopropylidene Ketal | +0.5 to +1.5 | Acceptor (ether oxygens) | Low |

Note: LogP contributions are approximate and can vary depending on the molecular context.

Enhancing Metabolic Stability

The isopropylidene group can serve as a metabolic shield, protecting vulnerable hydroxyl groups from rapid metabolism by phase I and phase II enzymes in the liver.[4][5] This steric hindrance can prevent oxidation or conjugation reactions, thereby prolonging the drug's half-life and increasing its overall exposure in the body.[6]

The Isopropylidene Group in Prodrug Design

One of the most significant applications of the isopropylidene group is in the design of prodrugs, particularly as an acid-sensitive linker. Isopropylidene ketals are generally stable at physiological pH (7.4) but are susceptible to hydrolysis in acidic environments, such as those found in tumor tissues or within endosomes and lysosomes.[7] This pH-dependent cleavage allows for targeted drug release, minimizing systemic exposure and associated side effects.

Table 2: Comparative Bioactivity of Parent Drugs and Their Isopropylidene Prodrugs

| Parent Drug | Isopropylidene Prodrug | Target/Assay | IC50 of Parent Drug (µM) | IC50 of Prodrug (µM) | Reference |

| Gemcitabine | 2',3'-O-isopropylidene-gemcitabine | Anticancer (various cell lines) | Varies (e.g., 0.028-0.29) | Generally higher (inactive form) | [7] |

| Cytarabine (Ara-C) | 2',3'-O-isopropylidene-cytarabine | Anticancer (L1210 leukemia) | ~0.1 | >10 | [8] |

| 5-Fluorouracil | Isopropylidene-linked 5-FU derivative | Anticancer | Varies | Generally higher (inactive form) | [7] |

Note: The higher IC50 values for the prodrugs indicate their lower activity in vitro, as they require hydrolysis to release the active parent drug.

Synthesis and Experimental Protocols

The synthesis of isopropylidene-containing compounds, particularly as protecting groups for diols, is a well-established strategy in organic chemistry.

General Synthesis of Isopropylidene Ketals

Isopropylidene ketals are typically formed by the acid-catalyzed reaction of a 1,2- or 1,3-diol with acetone (B3395972) or a related acetone equivalent like 2,2-dimethoxypropane (B42991) or 2-methoxypropene.

Detailed Experimental Protocol for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose:

A solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 ml) is treated with concentrated sulfuric acid (1.2 ml) at room temperature. The reaction mixture is stirred vigorously for 6 hours. Anhydrous copper(II) sulfate (B86663) (15 g) is then added, and stirring is continued for another 18 hours. The mixture is neutralized with sodium bicarbonate, and the inorganic solids are filtered off. The filtrate is evaporated, and the resulting solid is partitioned between dichloromethane (B109758) and water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a white solid. Recrystallization from hexane (B92381) can be performed for further purification.[9]

Metabolic Stability Assessment: Microsomal Stability Assay

The metabolic stability of a compound is often assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of the compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10][11][12][13][14][15]

Detailed Protocol for a Microsomal Stability Assay:

-

Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Liver microsomes (e.g., human or rat) are thawed on ice. A reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) and a solution of the cofactor NADPH are prepared and kept on ice.[10]

-

Incubation: The test compound is diluted in the reaction buffer to the final desired concentration (e.g., 1 µM). The microsomal suspension is added to the buffered compound solution and pre-incubated at 37°C for a few minutes.[10]

-

Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: The percentage of the compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[11]

Signaling Pathways and Drug Action

The strategic placement of an isopropylidene group can influence how a drug interacts with its biological target and modulates specific signaling pathways.

Isopropylidene-Containing Inhibitors of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13][16][17][18][19][20][21][22][23][24] Several inhibitors of this pathway have been developed, and the incorporation of an isopropylidene group can be a key design element. While a specific approved drug with an isopropylidene group directly targeting this pathway is not prominently documented, the principles of using this moiety to enhance pharmacokinetic properties are applicable.

Below is a generalized representation of the PI3K/Akt signaling pathway, which is a common target for anticancer drug development.

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Drug Development Workflow and Decision-Making

The decision to incorporate an isopropylidene group is a strategic one, made during the lead optimization phase of drug discovery.

Experimental Workflow

The following diagram illustrates a typical workflow for the development of a drug candidate featuring an isopropylidene group.

Caption: A streamlined workflow for developing an isopropylidene-containing drug.

Logical Relationships in Decision-Making

The choice to use an isopropylidene group is based on a set of logical considerations aimed at optimizing the drug's properties.

Caption: A flowchart illustrating the decision to use an isopropylidene group.

Conclusion

The isopropylidene group is a valuable and multifaceted tool in the medicinal chemist's arsenal. Its ability to modulate physicochemical properties, enhance metabolic stability, and serve as a cleavable linker in prodrugs makes it a key structural motif in the development of new and improved therapeutics. A thorough understanding of its impact on a molecule's ADME profile, coupled with strategic synthetic implementation, will continue to drive the successful application of the isopropylidene group in the discovery of next-generation medicines.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. youtube.com [youtube.com]

- 4. drughunter.com [drughunter.com]

- 5. Pharmacokinetics and Pharmacodynamics in Children versus Adults - Rational Therapeutics for Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. irf.fhnw.ch [irf.fhnw.ch]

- 7. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 9. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mercell.com [mercell.com]

- 11. youtube.com [youtube.com]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 14. [PDF] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry | Semantic Scholar [semanticscholar.org]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 16. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug product development and case studies for patient centric pediatric protein-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. sagreview.com [sagreview.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Graph Neural Networks for Drug Discovery: An Integrated Decision Support Pipeline [usiena-air.unisi.it]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid and its Parent Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. Due to the limited availability of specific data for the isopropylidenyl derivative, this document focuses on the core chemical properties of the derivative while extensively detailing the biological activities, signaling pathways, and experimental protocols associated with the parent compound, euscaphic acid. This information serves as a foundational resource for researchers interested in the potential therapeutic applications of this class of compounds.

Core Compound Data

Quantitative data for 2,3-O-Isopropylidenyl euscaphic acid is summarized in the table below. This derivative is characterized by the addition of an isopropylidene group to the euscaphic acid backbone, a modification often employed in medicinal chemistry to alter properties such as solubility and bioavailability.

| Property | Value | Citations |

| Molecular Weight | 528.8 g/mol | [1] |

| Molecular Formula | C₃₃H₅₂O₅ | [1] |

| CAS Number | 220880-90-0 | [2] |

| Purity (Typical) | >98% (by HPLC) | [2] |

Biological Activities and Signaling Pathways of Euscaphic Acid

Anti-Cancer Activity

Euscaphic acid has demonstrated significant potential as an anti-cancer agent. Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines and inducing apoptosis (programmed cell death).

A key mechanism underlying the anti-cancer effects of euscaphic acid is its ability to modulate critical intracellular signaling pathways. Research has indicated that euscaphic acid can suppress the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many types of cancer. By inhibiting this pathway, euscaphic acid can effectively halt the uncontrolled growth of cancer cells.

Below is a diagram illustrating the inhibitory effect of euscaphic acid on the PI3K/AKT/mTOR signaling pathway.

Anti-Inflammatory and Other Activities

In addition to its anti-cancer properties, euscaphic acid has been reported to possess anti-inflammatory effects. It has also been investigated for other potential therapeutic benefits, though these areas of research are less developed. The diverse biological activities of the parent compound suggest that its derivatives, including 2,3-O-Isopropylidenyl euscaphic acid, may also exhibit a broad spectrum of pharmacological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of triterpenoids like euscaphic acid and its derivatives. These protocols are intended to serve as a starting point for researchers.

General Synthesis of 2,3-O-Isopropylidenated Triterpenoids

While a specific protocol for the synthesis of 2,3-O-Isopropylidenyl euscaphic acid is not widely published, a general method for the 2,3-O-isopropylidenation of diols in natural products can be adapted. This process typically involves the reaction of the parent compound with an isopropylidene source in the presence of an acid catalyst.

Materials:

-

Euscaphic acid

-

2,2-Dimethoxypropane or acetone

-

Anhydrous solvent (e.g., acetone, DMF)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Quenching agent (e.g., triethylamine, sodium bicarbonate solution)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve euscaphic acid in the anhydrous solvent.

-

Add the isopropylidene source (e.g., 2,2-dimethoxypropane) in excess.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding the quenching agent.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography to obtain 2,3-O-Isopropylidenyl euscaphic acid.

The following diagram outlines the general workflow for the synthesis and purification of a 2,3-O-isopropylidenated triterpenoid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2,3-O-Isopropylidenyl euscaphic acid (or euscaphic acid)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.

A diagram of the experimental workflow for the MTT assay is provided below.

Conclusion and Future Directions

2,3-O-Isopropylidenyl euscaphic acid presents an interesting subject for further investigation, building upon the established anti-cancer and anti-inflammatory properties of its parent compound, euscaphic acid. The isopropylidene modification may enhance its therapeutic potential, and future research should focus on elucidating its specific biological activities and mechanisms of action. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and other related triterpenoid derivatives. In vivo studies will be a critical next step to validate the therapeutic efficacy and safety of these compounds for potential drug development.

References

A Technical Guide to the Solubility of 2,3-O-Isopropylidenyl Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2,3-O-Isopropylidenyl euscaphic acid (CAS No. 220880-90-0). Due to the limited availability of public quantitative solubility data for this specific derivative, this guide synthesizes predicted solubility based on its chemical structure and the known properties of its parent compound, euscaphic acid. It includes a detailed, standardized experimental protocol for determining solubility, which researchers can employ to generate empirical data. Furthermore, this guide presents visualizations of key biological signaling pathways associated with euscaphic acid and a logical workflow for solubility assessment to aid in research and development.

Introduction and Predicted Solubility Profile

2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring triterpene with recognized anti-inflammatory and anti-cancer activities.[1][2] The addition of the 2,3-O-isopropylidenyl group, a non-polar protecting group, fundamentally alters the molecule's polarity. This modification masks two of the parent compound's polar hydroxyl groups, leading to a predicted increase in solubility in non-polar organic solvents and a decrease in solubility in polar, protic solvents like water.

While precise quantitative data is not extensively published, a qualitative solubility profile can be inferred. Euscaphic acid itself is known to be soluble in solvents like methanol (B129727) and pyridine.[] Commercial suppliers of 2,3-O-Isopropylidenyl euscaphic acid suggest solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone for dissolution.[4]

Table 1: Predicted Solubility of 2,3-O-Isopropylidenyl Euscaphic Acid

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large, non-polar triterpenoid (B12794562) backbone and the masking of two hydroxyl groups by the non-polar isopropylidene moiety significantly reduce favorable interactions with polar protic solvents.[5][6][7] |

| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | These solvents can solvate the polar carboxylic acid group and interact with the less polar regions of the molecule, making them effective for creating stock solutions.[8] |

| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Soluble to Very Soluble | The predominantly non-polar character of the molecule allows for strong van der Waals interactions with these solvents, leading to favorable dissolution.[4][9] |

Note: This table is based on chemical principles and qualitative information. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard shake-flask method, a reliable approach for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of 2,3-O-Isopropylidenyl euscaphic acid in a selected solvent at a controlled temperature.

Materials:

-

2,3-O-Isopropylidenyl euscaphic acid (purity ≥98%)

-

Selected analytical grade solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol, Dichloromethane)

-

Analytical balance (± 0.01 mg)

-

2 mL glass vials with screw caps

-

Thermostatic shaker incubator

-

Centrifuge capable of handling vials

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and appropriate glassware

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 2,3-O-Isopropylidenyl euscaphic acid in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of 2,3-O-Isopropylidenyl euscaphic acid to a 2 mL glass vial. This ensures that a saturated solution is achieved. Record the approximate mass added.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials at a constant rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow undissolved solid to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining solid material.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the mobile phase or an appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the dissolved compound by comparing the peak area to the standard calibration curve.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualizations: Workflows and Biological Context

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between euscaphic acid and its derivative, and the experimental workflow for solubility determination.

Caption: Structural relationship affecting predicted solubility.

Caption: Experimental workflow for solubility determination.

Relevant Signaling Pathways of the Parent Compound

The biological activity of the parent compound, euscaphic acid, provides crucial context for the potential applications of its derivatives. Euscaphic acid has been shown to inhibit the PI3K/AKT/mTOR and TLR4/NF-κB signaling pathways, which are critical in cancer cell proliferation and inflammation.[1][]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Euscaphic Acid.

Caption: Inhibition of the TLR4/NF-κB pathway by Euscaphic Acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Khan Academy [khanacademy.org]

A Comparative Analysis of Euscaphic Acid and its Isopropylidenyl Derivative in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a pentacyclic triterpenoid (B12794562) of natural origin, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Exhibiting a range of effects including anticancer, anti-inflammatory, and anti-diabetic properties, it represents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of euscaphic acid, delving into its mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, this guide explores the synthetic derivative, 2,3-O-Isopropylidenyl euscaphic acid, offering a comparative perspective on how structural modifications may influence its biological profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Euscaphic acid is a naturally occurring pentacyclic triterpenoid found in various plant species, including those of the Rosa and Rubus genera.[1][2] Triterpenoids as a class are known for their broad spectrum of biological activities, and euscaphic acid is a notable example with potential therapeutic applications.[3] Its derivative, 2,3-O-Isopropylidenyl euscaphic acid, represents a chemical modification aimed at potentially enhancing its pharmacological properties or aiding in the study of its structure-activity relationships. This guide will provide a detailed comparison of these two molecules.

Chemical Structures

The foundational structure of euscaphic acid is a pentacyclic ursane-type triterpenoid. The key functional groups that contribute to its biological activity include hydroxyl groups at the C-2, C-3, and C-19 positions, and a carboxylic acid group at the C-28 position.

Euscaphic Acid:

-

Systematic Name: (2α,3α,19α)-2,3,19-Trihydroxyurs-12-en-28-oic acid

-

Molecular Formula: C₃₀H₄₈O₅

-

Molecular Weight: 488.7 g/mol [1]

2,3-O-Isopropylidenyl euscaphic acid:

-

Systematic Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, cyclic acetal (B89532) with acetone (B3395972)

-

Molecular Formula: C₃₃H₅₂O₅

-

Molecular Weight: 528.8 g/mol

The isopropylidene group is a protective group for the vicinal diol at the C-2 and C-3 positions of euscaphic acid. This modification increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Comparative Biological Activity and Quantitative Data

Euscaphic acid has been the subject of numerous studies to elucidate its therapeutic potential. In contrast, data on 2,3-O-Isopropylidenyl euscaphic acid is limited, with one notable study on a closely related compound providing insights into its potential activity.

Anticancer Activity

Euscaphic acid has demonstrated significant anticancer effects in various cancer cell lines. A key mechanism of its action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][5]

| Compound | Cell Line | Activity | IC₅₀ / MIC | Reference |

| Euscaphic Acid | CNE-1 (Nasopharyngeal Carcinoma) | Inhibition of proliferation | 33.39 µg/mL | [4] |

| Euscaphic Acid | C666-1 (Nasopharyngeal Carcinoma) | Inhibition of proliferation | 36.86 µg/mL | [4] |

| Euscaphic Acid | Calf DNA polymerase α | Inhibition of DNA polymerase | 61 µM | |

| Euscaphic Acid | Rat DNA polymerase β | Inhibition of DNA polymerase | 108 µM | |

| 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid | tsFT210 cells | Inhibition of cell cycle (G0/G1 phase) | 183.8 µmol/L | [1] |

Note: The data for the isopropylidenyl derivative is for a structurally similar compound and should be interpreted with caution.

Anti-inflammatory and Other Activities

Euscaphic acid also exhibits potent anti-inflammatory properties, as well as other notable biological effects.

| Compound | Target/Assay | Activity | IC₅₀ | Reference |

| Euscaphic Acid | Acetylcholinesterase (AChE) | Inhibition | 35.9 µM | [6] |

| Euscaphic Acid | α-glucosidase | Inhibition | 24.9 µM | [6] |

Signaling Pathways and Mechanisms of Action